5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine
Overview
Description
The compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” is a related compound . It has a molecular weight of 192.26 and is stored at refrigerator temperatures . Another related compound is “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate” which is considered hazardous .
Synthesis Analysis
A series of novel 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles were synthesized and evaluated for their in vitro antiproliferative activities .
Physical and Chemical Properties Analysis
The compound “5-(4-Methylpiperazin-1-yl)pyridin-2-amine” has a molecular weight of 192.26 . Another related compound “4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride 0.5 hydrate” is considered hazardous .
Scientific Research Applications
Synthesis and Serotonin Receptor Affinity
A series of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines was designed to evaluate the role of a linker between the triazine moiety and an aromatic substituent for human serotonin 5-HT6 receptor affinity. The study found that certain structural modifications could increase affinity for the 5-HT6R, suggesting potential for the development of new drugs targeting the 5-HT6 serotonin receptor, which is implicated in cognitive function (Łażewska et al., 2019).
Potential for Cognitive Impairment Treatment
Research on 1,3,5-triazine-piperazine derivatives identified them as a new chemical family of potent 5-HT6R ligands. These compounds showed significant procognitive action in behavioral tests in vivo, indicating their potential as innovative treatments for cognitive impairment (Latacz et al., 2019).
Histamine H4 Receptor Ligands
Another study focused on alkyl-1,3,5-triazinyl-methylpiperazines as novel histamine H4 receptor (hH4R) ligands, showing that specific derivatives exhibited significant hH4R affinity and behaved as antagonists in functional assays. This suggests their potential for treating inflammatory conditions (Łażewska et al., 2019).
Antimicrobial Activities
Some derivatives of "5-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-3-amine" have been synthesized and screened for their antimicrobial activities. This research underscores the potential of these compounds as antimicrobial agents, contributing to the development of new treatments for infections (Bektaş et al., 2007).
Inhibitors of 15-Lipoxygenase
Derivatives have also been evaluated as potential inhibitors of 15-lipoxygenase, an enzyme involved in the inflammatory process and diseases such as asthma and cancer. Specific compounds showed promising IC50 values, indicating their potential as inhibitors (Asghari et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N6/c1-12-2-4-13(5-3-12)7-9-6(8)10-11-7/h2-5H2,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKMRAGLDFHRGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NNC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00533247 | |
Record name | 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89292-91-1 | |
Record name | 3-(4-Methylpiperazin-1-yl)-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00533247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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